molecular formula C13H17NO B15240017 1-Phenyl-2-(piperidin-2-YL)ethan-1-one

1-Phenyl-2-(piperidin-2-YL)ethan-1-one

Cat. No.: B15240017
M. Wt: 203.28 g/mol
InChI Key: OTMIJRNUMNXFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-(piperidin-2-YL)ethan-1-one is an organic compound with the molecular formula C13H17NO. It is a ketone derivative that features a phenyl group attached to a piperidine ring via an ethanone linker.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(piperidin-2-YL)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with piperidine under acidic conditions to form the corresponding amide, which is then reduced to the desired ketone using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the corresponding nitrile or amide precursors. This method offers scalability and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(piperidin-2-YL)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding alcohol.

    Substitution: Nitrated or halogenated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(piperidin-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2-(piperidin-2-YL)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-phenyl-2-piperidin-2-ylethanone

InChI

InChI=1S/C13H17NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-3,6-7,12,14H,4-5,8-10H2

InChI Key

OTMIJRNUMNXFBO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.